Cas no 726169-75-1 (2,7-Dibromo-9-octyl-9H-carbazole)
2,7-Dibromo-9-octyl-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 2,7-Dibromo-9-octyl-9H-carbazole
- 2,7-Dibromo-9-n-octylcarbazole
- 2,7-dibromo-9-octylcarbazole
- 2,5-DIMETHYL-7,7,8,8-TETRACYANOQUINODIMETHANE
- N-octyl-2,7-dibromocarbazole
- GVRVHDUHAVNFOW-UHFFFAOYSA-N
- 1261AC
- AK123229
- AX8247407
- ST24038883
- D3935
- DTXSID90736144
- BEB16975
- AKOS016011691
- AMY38252
- MFCD19440901
- D78298
- CS-0152157
- SCHEMBL1287901
- 726169-75-1
- DB-337983
-
- MDL: MFCD19440901
- Inchi: 1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3
- InChI Key: GVRVHDUHAVNFOW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C3C=CC(=CC=3N(C=2C=1)CCCCCCCC)Br
Computed Properties
- Exact Mass: 435.02000
- Monoisotopic Mass: 435.01972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9
- XLogP3: 8.1
Experimental Properties
- Density: 1.43
- Melting Point: 69.0 to 73.0 deg-C
- Boiling Point: 507.5±43.0 °C at 760 mmHg
- Flash Point: 260.7±28.2 °C
- PSA: 4.93000
- LogP: 7.68000
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2,7-Dibromo-9-octyl-9H-carbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
2,7-Dibromo-9-octyl-9H-carbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,7-Dibromo-9-octyl-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038061-1g |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 95% | 1g |
$355.52 | 2023-09-01 | |
| abcr | AB474226-200 mg |
2,7-Dibromo-9-n-octylcarbazole, 98%; . |
726169-75-1 | 98% | 200mg |
€181.70 | 2023-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54915-1g |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 98% | 1g |
¥163.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54915-250mg |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 98% | 250mg |
¥41.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54915-100mg |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 98% | 100mg |
¥20.0 | 2023-09-05 | |
| TRC | D426418-2.5mg |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426418-5mg |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D426418-25mg |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 25mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870158-200mg |
2,7-Dibromo-9-n-octylcarbazole |
726169-75-1 | 98% | 200mg |
694.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3935-200mg |
2,7-Dibromo-9-octyl-9H-carbazole |
726169-75-1 | 98.0%(GC) | 200mg |
865.0CNY | 2021-08-05 |
2,7-Dibromo-9-octyl-9H-carbazole Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2,7-Dibromo-9-octyl-9H-carbazole
Introduction to 2,7-Dibromo-9-octyl-9H-carbazole (CAS No: 726169-75-1)
2,7-Dibromo-9-octyl-9H-carbazole, identified by its Chemical Abstracts Service (CAS) number 726169-75-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the carbazole family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The structural features of 2,7-Dibromo-9-octyl-9H-carbazole, particularly the presence of bromine substituents at the 2 and 7 positions and an octyl side chain at the 9 position, contribute to its unique chemical properties and potential utility in various scientific endeavors.
The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole involves a series of well-established organic reactions, including bromination and alkylation processes. The introduction of bromine atoms at the 2 and 7 positions enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceutical agents.
The octyl side chain in 2,7-Dibromo-9-octyl-9H-carbazole imparts hydrophobicity to the molecule, influencing its solubility and bioavailability. This characteristic makes it particularly useful in formulations designed for oral or topical administration. Additionally, the carbazole core is known for its ability to interact with biological targets such as receptors and enzymes, which has been leveraged in the design of drugs targeting neurological disorders, cancer, and infectious diseases.
Recent research has highlighted the potential of carbazole derivatives as photodynamic therapy agents. The photosensitizing properties of these compounds can be harnessed to generate reactive oxygen species that induce apoptosis in cancer cells. Studies have demonstrated that derivatives like 2,7-Dibromo-9-octyl-9H-carbazole can be activated by light sources such as lasers or LEDs, leading to targeted destruction of malignant cells with minimal damage to surrounding healthy tissue. This approach represents a promising alternative or adjunct to traditional chemotherapy and radiation therapies.
In addition to their photodynamic applications, carbazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor progression. The brominated carbazoles are particularly interesting due to their ability to modulate enzyme activity through binding to specific pockets on the target protein. Preclinical studies have indicated that compounds structurally related to 2,7-Dibromo-9-octyl-9H-carbazole can inhibit the growth of various cancer cell lines by disrupting key signaling pathways.
The octyl substituent in 2,7-Dibromo-9-octyl-9H-carbazole also contributes to its potential as a drug candidate by affecting its pharmacokinetic profile. The hydrophobic nature of the side chain facilitates membrane penetration, which is crucial for compounds targeting intracellular pathways. This feature has been exploited in the development of carbazole-based drugs designed to interact with nuclear receptors or intracellular signaling molecules.
The versatility of 2,7-Dibromo-9-octyl-9H-carbazole extends beyond oncology applications. Research has suggested its utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of carbazole derivatives to cross the blood-brain barrier has been attributed to their lipophilic properties, making them suitable candidates for central nervous system (CNS) drug development. Studies have shown that certain carbazoles can mitigate neuroinflammation and protect against oxidative stress, two key pathological mechanisms in neurodegenerative diseases.
The synthesis and characterization of 2,7-Dibromo-9-octyl-9H-carbazole have been refined through advances in synthetic methodologies and analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to ensure high purity and confirm structural integrity. These techniques have enabled researchers to optimize synthetic routes and explore modifications that enhance the biological activity of carbazole derivatives.
The future prospects for 2,7-Dibromo-9-octyl-9H-carbazole are promising, with ongoing research focusing on its role in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel therapeutic agents based on this compound or its derivatives. The integration of computational chemistry tools into drug design will further accelerate the process by predicting molecular interactions and optimizing lead compounds.
In conclusion, 2,7-Dibromo-9-octyl-9H-carbazole (CAS No: 726169-75-1) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological applications. Its role in photodynamic therapy, enzyme inhibition, and CNS drug development underscores its importance as a versatile intermediate for future pharmaceutical innovations.
726169-75-1 (2,7-Dibromo-9-octyl-9H-carbazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)